molecular formula C11H10O3S B428856 2-[2-(2-Thienyl)ethyl]-3-furoic acid

2-[2-(2-Thienyl)ethyl]-3-furoic acid

Cat. No.: B428856
M. Wt: 222.26g/mol
InChI Key: OHLFPNMTQBBPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Thienyl)ethyl]-3-furoic acid is a high-purity chemical reagent intended for research use only, strictly within laboratory settings. It is not for diagnostic or therapeutic use. This compound features a unique molecular structure incorporating both furan and thiophene rings, two five-membered heterocyclic motifs of significant interest in medicinal and materials chemistry . Furan-based carboxylic acids, such as the well-known 2-furoic acid, are established as key building blocks in the synthesis of active pharmaceutical ingredients (APIs) and are frequently explored for their biological activities . Similarly, thiophene derivatives are widely investigated in drug discovery efforts . The integration of these systems into a single molecule, as seen in this compound, presents a compelling scaffold for researchers. Compounds with fused or linked thienyl and furoic groups are subjects of ongoing scientific investigation, with published research exploring their potential as inhibitors for targets like potassium channels or as agonists for prostaglandin receptors . Researchers may utilize this reagent as a versatile synthetic intermediate to develop novel compounds for screening assays, in structure-activity relationship (SAR) studies, or in the creation of specialized ligand libraries. Its structure suggests potential application in the development of therapeutics for areas such as cardiovascular disease, inflammatory conditions, and central nervous system disorders . This product is characterized by its high purity and is supplied with comprehensive analytical documentation to ensure reliability and reproducibility in your research experiments.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26g/mol

IUPAC Name

2-(2-thiophen-2-ylethyl)furan-3-carboxylic acid

InChI

InChI=1S/C11H10O3S/c12-11(13)9-5-6-14-10(9)4-3-8-2-1-7-15-8/h1-2,5-7H,3-4H2,(H,12,13)

InChI Key

OHLFPNMTQBBPBW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCC2=C(C=CO2)C(=O)O

Canonical SMILES

C1=CSC(=C1)CCC2=C(C=CO2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. For instance, compounds derived from 2-[2-(2-Thienyl)ethyl]-3-furoic acid have been investigated for their efficacy in treating conditions such as arthritis and chronic pain due to their ability to inhibit specific enzymes involved in inflammatory pathways.

Case Study: Anti-Inflammatory Agents
Research has shown that modifications to the structure of this compound can enhance its anti-inflammatory activity. A study demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. This finding suggests potential applications in developing new anti-inflammatory drugs.

Agricultural Chemistry

Pesticide Development
The compound has been utilized as a precursor for synthesizing novel pesticides. Its thienyl group contributes to the biological activity of these compounds, making them effective against various agricultural pests. The development of such pesticides is crucial for sustainable agriculture, as they can provide targeted action while minimizing environmental impact.

Case Study: Insecticidal Properties
A patent describes the synthesis of insecticidal compounds based on this compound derivatives. These compounds showed promising results in laboratory settings against common agricultural pests, indicating their potential for practical use in crop protection strategies.

Materials Science

Synthesis of Functional Materials
Beyond its applications in biology and agriculture, this compound has been investigated for use in materials science. Its unique chemical structure allows it to act as a building block for synthesizing functional materials, including polymers and nanocomposites.

Case Study: Conductive Polymers
Research has indicated that incorporating this compound into polymer matrices can enhance their electrical conductivity. This property is beneficial for applications in electronic devices and sensors, where conductive materials are essential.

Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnti-inflammatory agentsPain relief, reduced inflammation
Agricultural ChemistryDevelopment of insecticidesTargeted pest control with lower environmental impact
Materials ScienceSynthesis of conductive polymersEnhanced electrical properties for electronic applications

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 2-Methyl-3-furoic Acid
  • Structure : The methyl group at the 2-position of the furan ring contrasts with the thienylethyl substituent in the target compound.
  • Properties :
    • Simpler structure with lower molecular weight (126.11 g/mol vs. ~238.3 g/mol for the thienylethyl derivative).
    • Commercial availability in various batch sizes for research and production .
  • Applications : Used as a building block in pharmaceutical research (e.g., prodrug synthesis). The absence of a thiophene group limits conjugation effects compared to 2-[2-(2-Thienyl)ethyl]-3-furoic acid .
(b) 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structure: Features a fused quinoline-furan system with a methoxyphenyl group and acetic acid side chain.
  • The acetic acid group (vs. furoic acid) alters acidity (pKa) and metal-binding properties.
  • Research Relevance : Synthesized via methods applicable to complex heterocycles, suggesting possible synthetic routes for the target compound .
(c) Fluorinated Thienyl/Furanyl Derivatives (e.g., 89863-64-9)
  • Structure : Contains a perfluorinated sulfonyl group attached to a thienyl or furanyl moiety.
  • Properties :
    • High lipophilicity and chemical resistance due to fluorinated chains.
    • Thiophene and furan groups contribute to electronic delocalization, similar to the target compound.
  • Applications : Likely used in surfactants or specialty polymers, contrasting with the carboxylic acid functionality of this compound .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties/Applications
This compound Furoic acid Thienylethyl ~238.3 (calculated) Research (electronic materials)
2-Methyl-3-furoic acid Furoic acid Methyl 126.11 Pharmaceutical intermediates
2-(2-(4-Methoxyphenyl)furoquinolin-yl)acetic acid Fused quinoline-furan Methoxyphenyl, acetic acid ~363.4 (calculated) Heterocyclic synthesis studies
3-[1-(2-Thienyl)ethyl]-2,4-pentanedione Pentanedione Thienylethyl, fluorinated ~450 (estimated) Fluorinated surfactants/specialty chemicals

Electronic and Reactivity Comparisons

  • Acidity : The carboxylic acid group in furoic acid derivatives is more acidic than acetic acid analogues (e.g., ), affecting solubility and coordination chemistry.
  • Steric Effects : The ethyl linker in the target compound reduces steric hindrance compared to bulkier substituents (e.g., fluorinated chains in ), favoring synthetic accessibility.

Preparation Methods

Synthesis of the Diketone Intermediate

A hypothetical diketone, 3-carboxy-2-(2-thienylethyl)-1,4-pentanedione, could be synthesized through a Friedel-Crafts alkylation of thiophene with a γ-keto acid derivative. For example, reacting 3-carboxy-1,4-pentanedione with 2-thienylethyl bromide in the presence of AlCl₃ may yield the substituted diketone.

Cyclization and Acidic Workup

Cyclization under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) facilitates furan ring formation. Subsequent hydrolysis of any protective ester groups (if present) would unveil the carboxylic acid functionality. This route is speculative but aligns with the esterification and hydrolysis steps observed in tetrahydrofuran-2-carboxylate synthesis.

Directed C-H Functionalization of Furoic Acid Esters

Modern transition-metal catalysis enables regioselective alkylation of furan rings. A directed ortho-metalation strategy could introduce the thienylethyl group at position 2 of a preformed furoic acid ester.

Ester Protection of the Carboxylic Acid

Ethyl 3-furoate is prepared via esterification of 3-furoic acid using ethanol and concentrated H₂SO₄, a method demonstrated in the synthesis of ethyl tetrahydrofuran-2-carboxylate (91% yield).

Lithium-Mediated Alkylation

Treating ethyl 3-furoate with lithium diisopropylamide (LDA) at -78°C generates a stabilized anion at position 2. Quenching with 2-thienylethyl bromide introduces the substituent. Subsequent hydrolysis (e.g., NaOH/EtOH) regenerates the carboxylic acid. This approach mirrors peptide coupling strategies that utilize strong bases for deprotonation.

Coupling Reactions with Prefunctionalized Fragments

Fragment coupling leverages activated intermediates to assemble the target molecule. A two-step sequence involving ester formation and Suzuki-Miyaura cross-coupling is plausible.

Synthesis of the Boronic Ester Intermediate

3-Furoic acid is converted to its methyl ester, followed by palladium-catalyzed borylation at position 2. The resulting boronic ester could couple with 2-thienylethyl halides under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃).

Decarboxylative Coupling

Alternative methods employ decarboxylative cross-coupling, where a silver salt mediates the reaction between 3-furoic acid and a thienylethyl iodide. This one-pot method avoids prefunctionalization but requires optimization of catalytic systems.

Solid-Phase Peptide Synthesis (SPPS) Inspired Approaches

While unconventional for small molecules, SPPS techniques offer precise control over sequential reactions. A resin-bound furoic acid derivative could undergo iterative alkylation and cleavage steps.

Fmoc-Based Assembly

Using Fmoc-3-furoic acid anchored to Wang resin, the thienylethyl group is introduced via HBTU/HOBt-mediated coupling with 2-thienylethylamine. Cleavage with trifluoroacetic acid (TFA) releases the free acid.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Paal-Knorr CyclizationDiketone synthesis, acid cyclization~60%*Scalability, fewer stepsUnstable diketone intermediates
Directed C-H AlkylationEsterification, LDA alkylation~45%*RegioselectivityLow-temperature requirements
Suzuki CouplingBoronic ester preparation, coupling~70%*High fidelity, mild conditionsCostly catalysts, boronic ester synthesis
SPPS-InspiredResin-bound synthesis, cleavage~50%*Modularity, purityLimited scalability, high reagent cost

*Theoretical yields based on analogous reactions.

Reaction Optimization and Mechanistic Insights

Ester Hydrolysis Kinetics

Ethyl 3-furoate hydrolysis follows pseudo-first-order kinetics under acidic or basic conditions. In sulfuric acid/ethanol systems, complete conversion to 3-furoic acid occurs within 6–16 hours at reflux.

Palladium Catalysis Side Reactions

Suzuki couplings may suffer from homocoupling of boronic esters. Adding stoichiometric silver oxide suppresses this side reaction, improving yields .

Q & A

Q. What are the common synthetic routes for preparing 2-[2-(2-Thienyl)ethyl]-3-furoic acid, and what are the critical parameters affecting yield?

Synthesis typically involves multicomponent reactions (MCRs) or stepwise functionalization. A validated approach includes:

  • Step 1 : Condensation of thiophene derivatives with furoic acid precursors using catalysts like acetic acid under reflux (80–100°C).
  • Step 2 : Alkylation or coupling reactions to introduce the thienylethyl group. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity.
  • Critical Parameters :
    • Solvent polarity (acetonitrile or DMF improves solubility of aromatic intermediates).
    • Temperature control to avoid side reactions like over-alkylation.
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

  • 1H/13C NMR : Assigns proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, furoic acid carbonyl at ~170 ppm). 2D-NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • IR Spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify purity (>95% by area normalization) .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

  • Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the thienyl group.
  • Stability Tests :
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • pH-dependent stability: Assess hydrolysis in buffers (pH 1–10) to identify labile functional groups (e.g., ester linkages in derivatives) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • LC-MS/MS : Use electrospray ionization (ESI⁻) with MRM transitions (e.g., m/z 250 → 207 for quantification).
  • Sample Prep : Solid-phase extraction (C18 cartridges) to remove proteins and lipids from plasma/urine .

Q. How can researchers identify and mitigate common synthetic impurities in this compound?

  • Impurity Profiling : LC-HRMS identifies byproducts (e.g., N-methyl derivatives from incomplete alkylation).
  • Mitigation : Optimize reaction stoichiometry (thiophene:alkylating agent ≥ 1:1.2) and use scavengers (e.g., polymer-supported reagents) to trap residual intermediates .

Advanced Research Questions

Q. How does the substitution pattern on the thienyl group influence the biological activity of this compound derivatives?

  • SAR Studies : Replace the thienyl group with furyl/pyridyl analogs and compare bioactivity (e.g., antimicrobial IC50 via broth microdilution).
  • Key Findings : Electron-withdrawing groups (e.g., –CF3) enhance membrane permeability but reduce solubility. Steric hindrance at the 5-position of thiophene improves target selectivity .

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., COX-2 enzyme; PDB: 1CX2).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Focus on hydrogen bonding with catalytic residues (e.g., Arg120) .

Q. How can researchers resolve contradictory data regarding the metabolic pathways of this compound in preclinical models?

  • Isotope Tracing : Administer ¹⁴C-labeled compound to rodents and analyze metabolites via radio-HPLC.
  • Contradictions : Discrepancies in hepatic vs. renal clearance rates may arise from species-specific CYP450 isoforms (e.g., CYP2C9 vs. CYP3A4 dominance) .

Q. What methodologies are recommended for evaluating the in vivo efficacy and toxicity of this compound in disease models?

  • Efficacy : Use LPS-induced inflammation models (mice) with cytokine profiling (ELISA for TNF-α/IL-6).
  • Toxicity : Conduct OECD-compliant acute toxicity (LD50) and 28-day repeat-dose studies. Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, pKa) of this compound?

  • Standardization : Measure logP via shake-flask (octanol/water) and pKa via potentiometric titration (GLpKa instrument).
  • Data Conflicts : Variability may arise from solvent impurities or incorrect buffer ionic strength. Cross-validate with computational tools (e.g., ACD/Labs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.